2'-deoxyadenosine-5'-13C monohydrate
CAS No.:
Cat. No.: VC0206214
Molecular Formula: C₉¹³CH₁₅N₅O₄
Molecular Weight: 270.26
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₉¹³CH₁₅N₅O₄ |
|---|---|
| Molecular Weight | 270.26 |
Introduction
Chemical Composition and Physical Properties
2'-Deoxyadenosine-5'-13C monohydrate is a modified version of 2'-deoxyadenosine, a natural deoxyribonucleoside found in DNA. The compound contains a single 13C isotope specifically incorporated at the 5' position of the ribose sugar moiety, while maintaining the standard adenine base component . The monohydrate form indicates that each molecule is associated with one water molecule in its crystalline structure, which influences its physical properties and stability .
The physical and chemical properties of 2'-deoxyadenosine-5'-13C monohydrate are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | 2'-Deoxyadenosine-5'-13C monohydrate |
| CAS Number | 478510-77-9 |
| Molecular Formula | C₉¹³CH₁₅N₅O₄ |
| Molecular Weight | 270.25-270.27 g/mol |
| Exact Mass | 270.116 |
| Structure | 13C labeled at 5' position of ribose sugar |
| Appearance | Crystalline solid |
| Solubility | Soluble in water and DMSO |
The presence of the 13C isotope at the 5' position creates a specific spectroscopic signature that distinguishes this compound from non-labeled 2'-deoxyadenosine. The 13C isotope has a natural abundance of only about 1.1%, making the enriched version valuable for analytical techniques that rely on isotopic detection.
Structural Features and Characterization
2'-Deoxyadenosine-5'-13C monohydrate consists of three primary components: an adenine base (a purine derivative), a 2-deoxyribose sugar, and a water molecule of crystallization . The adenine base is connected to the deoxyribose sugar through a β-N9-glycosidic bond, forming the nucleoside structure characteristic of DNA components.
The structure can be characterized using various analytical techniques, with NMR spectroscopy being particularly informative due to the 13C labeling. In a 13C NMR spectrum, the labeled 5' carbon shows an enhanced signal compared to other carbons, allowing for specific analysis of this position . The typical chemical shift for the 5' carbon in deoxyadenosine appears at approximately 62-64 ppm, though the exact value can vary depending on solvent conditions.
Applications in Research
NMR Spectroscopy Applications
The primary application of 2'-deoxyadenosine-5'-13C monohydrate is in nuclear magnetic resonance (NMR) spectroscopy studies. The 13C isotope has a nuclear spin of ½, making it NMR-active, unlike the more abundant 12C isotope which is NMR-silent. This property allows researchers to:
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Specifically observe the 5' position in complex biomolecular structures
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Track changes in chemical environment around the 5' position during reactions or interactions
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Measure coupling constants that provide information about molecular geometry
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Perform multidimensional NMR experiments that correlate the labeled position with other nuclei
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Simplify spectral assignment in complex nucleic acid structures
The strategic positioning of the 13C label at the 5' position is particularly valuable because this region undergoes significant conformational changes during DNA dynamics and is involved in phosphodiester bond formation during DNA synthesis and replication .
Metabolic and Biochemical Studies
2'-Deoxyadenosine-5'-13C monohydrate serves as an important tool in metabolic studies of nucleic acids. Its mechanism of action involves incorporation into DNA during replication and transcription processes, where it functions as a substrate for DNA polymerases. This property allows researchers to:
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Track the incorporation of nucleosides into DNA during synthesis
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Study nucleotide salvage pathways in cells
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Investigate the metabolism of nucleic acid precursors
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Examine DNA turnover rates in different tissues or experimental conditions
The 13C labeling enables detection of the compound and its metabolites using techniques such as NMR spectroscopy and mass spectrometry, providing valuable insights into nucleic acid biochemistry that would be difficult to obtain with unlabeled compounds.
Comparison with Related Compounds
2'-Deoxyadenosine-5'-13C monohydrate is one of several isotopically labeled versions of deoxyadenosine used in research. The following table compares its properties with related compounds:
Each of these compounds offers specific advantages depending on the research application. For instance, the fully 13C-labeled ribose version provides comprehensive information about the entire sugar moiety, while the deuterium-labeled version is particularly useful for mass spectrometry studies and for situations where proton coupling in NMR needs to be eliminated .
The selective 13C labeling at the 5' position in 2'-deoxyadenosine-5'-13C monohydrate offers a balance between specificity and cost, focusing the analytical power on a position of high biological relevance without the expense of multiple isotopic substitutions.
Research Applications and Significance
The strategic 13C labeling of 2'-deoxyadenosine-5'-13C monohydrate makes it valuable for several specific research applications:
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Structural Biology: The compound enables researchers to probe the local structure and dynamics of DNA, particularly around the 5' position, which is critical for understanding DNA-protein interactions and conformational changes during biological processes .
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Drug Development: Stable isotope-labeled compounds like 2'-deoxyadenosine-5'-13C monohydrate serve as tracers during drug development, allowing researchers to track the metabolism and pharmacokinetics of nucleoside-based drugs . This is particularly relevant for antiviral and anticancer therapies that utilize nucleoside analogues.
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Metabolic Flux Analysis: The compound can be used to track nucleotide metabolism in cells, providing insights into how nucleic acid precursors are processed under different physiological or pathological conditions.
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Analytical Standard: 2'-Deoxyadenosine-5'-13C monohydrate serves as a reference standard in analytical methods, particularly those involving the quantification of nucleosides and their metabolites in biological samples .
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Chemical Synthesis: As noted in multiple sources, the compound functions as a building block in chemical synthesis, particularly for the preparation of labeled oligonucleotides with specific isotopic patterns .
The significance of this compound in research lies in its ability to provide specific information about the behavior of nucleic acids in biological systems, information that would be difficult or impossible to obtain using unlabeled compounds or alternative methods.
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